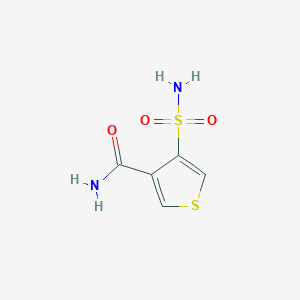
4-Sulfamoylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Sulfamoylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C5H6N2O3S2. It features a thiophene ring substituted with a sulfamoyl group at the 4-position and a carboxamide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for 4-Sulfamoylthiophene-3-carboxamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 4-Sulfamoylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-Sulfamoylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Sulfamoylthiophene-3-carboxamide is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparación Con Compuestos Similares
Thiophene: The parent compound, a five-membered ring with one sulfur atom.
2-Substituted Thiophenes: Such as 2-butylthiophene, used in the synthesis of anticancer agents.
3-Substituted Thiophenes: Such as 3-thiophenecarboxamide, which has similar structural features.
Uniqueness: 4-Sulfamoylthiophene-3-carboxamide is unique due to the presence of both sulfamoyl and carboxamide groups on the thiophene ring. This dual substitution can impart distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C5H6N2O3S2 |
|---|---|
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
4-sulfamoylthiophene-3-carboxamide |
InChI |
InChI=1S/C5H6N2O3S2/c6-5(8)3-1-11-2-4(3)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) |
Clave InChI |
MLELXQGWPXFOFD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CS1)S(=O)(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


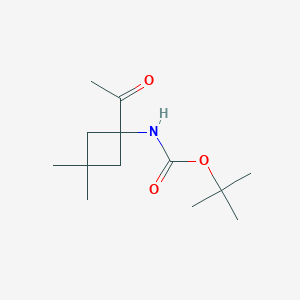
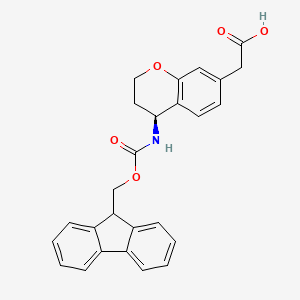
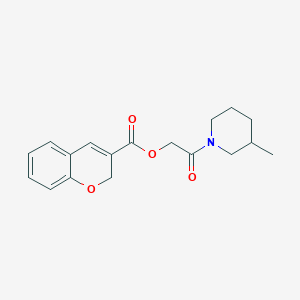
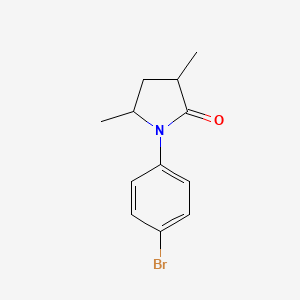
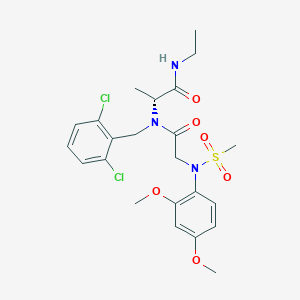
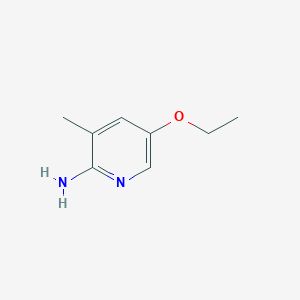
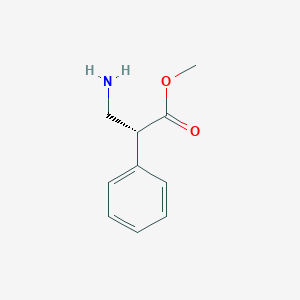
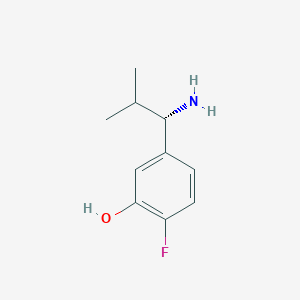
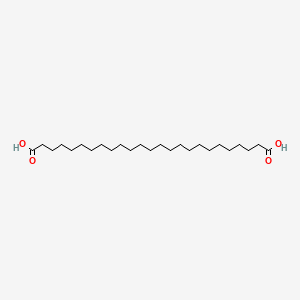
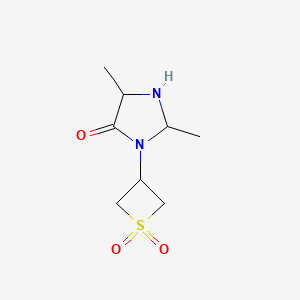
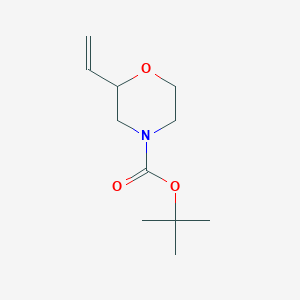
![Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B15220183.png)
![4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15220184.png)
![Tert-butyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220204.png)
